molecular formula C22H20N2O4S B11247571 N-(4-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

N-(4-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide

Cat. No.: B11247571
M. Wt: 408.5 g/mol
InChI Key: HVQUXVSNRVOLLP-UHFFFAOYSA-N
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Description

N-(4-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are known for their diverse applications in materials science, medicinal chemistry, and organic synthesis

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoxazine Ring: This can be achieved by reacting an appropriate phenol derivative with formaldehyde and an amine under acidic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group can be introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base like pyridine.

    Carboxamide Formation: The carboxamide group can be introduced by reacting the intermediate product with an appropriate amine or amide under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound may serve as a probe or inhibitor in biochemical studies, particularly those involving sulfonyl-containing enzymes.

    Medicine: Its unique structure makes it a candidate for drug development, especially in the design of anti-inflammatory or anticancer agents.

    Industry: The compound can be utilized in the production of advanced polymers and resins due to its benzoxazine core.

Mechanism of Action

The mechanism by which N-(4-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide exerts its effects depends on its specific application:

    Molecular Targets: In medicinal chemistry, the compound may target specific enzymes or receptors, inhibiting their activity through competitive or non-competitive binding.

    Pathways Involved: The compound may interfere with signaling pathways, such as those involved in inflammation or cell proliferation, leading to therapeutic effects.

Comparison with Similar Compounds

    N-(4-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine: A closely related compound with similar structural features.

    4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine: Lacks the carboxamide group but shares the benzoxazine and sulfonyl moieties.

    N-(4-methylphenyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide: Lacks the sulfonyl group but retains the benzoxazine and carboxamide functionalities.

Uniqueness: N-(4-methylphenyl)-4-(phenylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide is unique due to the combination of its benzoxazine ring, sulfonyl group, and carboxamide group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C22H20N2O4S

Molecular Weight

408.5 g/mol

IUPAC Name

4-(benzenesulfonyl)-N-(4-methylphenyl)-2,3-dihydro-1,4-benzoxazine-2-carboxamide

InChI

InChI=1S/C22H20N2O4S/c1-16-11-13-17(14-12-16)23-22(25)21-15-24(19-9-5-6-10-20(19)28-21)29(26,27)18-7-3-2-4-8-18/h2-14,21H,15H2,1H3,(H,23,25)

InChI Key

HVQUXVSNRVOLLP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2CN(C3=CC=CC=C3O2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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